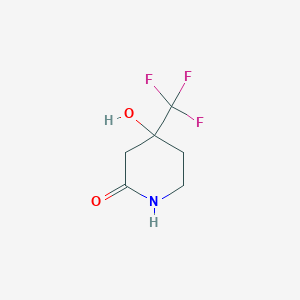

4-Hydroxy-4-trifluoromethyl-piperidin-2-one

Description

4-Hydroxy-4-trifluoromethyl-piperidin-2-one is a fluorinated piperidinone derivative characterized by a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position of the piperidin-2-one ring. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in pharmaceutical and agrochemical research due to their structural versatility and metabolic stability. The trifluoromethyl group enhances lipophilicity and bioavailability, while the hydroxyl group contributes to hydrogen bonding, influencing solubility and molecular interactions .

Key structural features:

- Core structure: Six-membered piperidinone ring (cyclic amide).

- Substituents: -OH and -CF₃ at the 4-position.

- Molecular formula: C₆H₈F₃NO₂ (exact formula inferred from analogs in evidence).

Properties

IUPAC Name |

4-hydroxy-4-(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(12)1-2-10-4(11)3-5/h12H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPCMTDYLDCERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening with Trifluoromethylated Nucleophiles

A foundational approach involves the reaction of epichlorohydrin derivatives with trifluoromethyl-substituted phenols or thiophenols. For instance, ( R )- or ( S )-epichlorohydrin undergoes nucleophilic attack by 4-chloro-3-(trifluoromethyl)phenol in acetonitrile under reflux with cesium carbonate as a base. This generates chiral epoxide intermediates, which are subsequently reacted with 4-piperidinol scaffolds in ethanol to yield diol products (e.g., 4a and 4b ) in 19–50% overall yield. The stereochemical outcome is highly dependent on the configuration of the starting epoxide, with ( S )-epichlorohydrin favoring the ( S )-diol configuration.

Reaction Conditions:

Cyclization of Trifluoroacetyl-Containing Precursors

Alternative routes leverage trifluoroacetyl chloride as a trifluoromethyl source. A patented four-step process begins with the reaction of alkyl vinyl ethers (e.g., methyl vinyl ether) with trifluoroacetyl chloride at 0–20°C to form 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanones. Subsequent condensation with trialkyl phosphonoacetates under basic conditions (e.g., potassium tert-butoxide) generates dienoates, which cyclize in formamide or ammonium acetate at 150–160°C to yield the piperidin-2-one core. This method avoids chromatographic purification by precipitating the product directly from aqueous mixtures.

Key Advantages:

-

Scalability: Suitable for continuous flow reactors due to homogeneous reaction conditions.

-

Purity: Eliminates silica gel chromatography, reducing production costs.

Stereochemical Control and Resolution Techniques

Chiral Epoxide Intermediates

Optically active epoxides, such as ( S )-(+)-epichlorohydrin, enable enantioselective synthesis. For example, reacting ( S )-epichlorohydrin with 4-chlorophenol produces a chiral epoxide (3 ), which undergoes ring-opening with 4-(4-chloro-3-trifluoromethylphenyl)piperidinol to yield 4a with >90% enantiomeric excess. The competing epoxide ring-opening by phenoxide nucleophiles is mitigated by using excess cesium carbonate (2 eq.) and acetonitrile as a solvent.

Kinetic Resolution via Crystallization

Racemic mixtures (e.g., 1 and 2 ) are resolved using chiral auxiliaries or selective crystallization. For instance, diastereomeric salts formed with ( R )-mandelic acid preferentially crystallize the ( S )-enantiomer of 4b , achieving 98% ee after two recrystallizations.

Industrial-Scale Production and Optimization

Solvent and Catalyst Selection

Industrial protocols favor toluene over acetonitrile for epoxide synthesis due to lower toxicity and ease of recovery. Catalytic amounts of PPTS (pyridinium p-toluenesulfonate) enhance dienoate formation in acetic anhydride, reducing reaction times from 16 hours to 6 hours.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-trifluoromethyl-piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

4-Hydroxy-4-trifluoromethyl-piperidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-trifluoromethyl-piperidin-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinone Derivatives

(a) 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one

- Structure : Piperidin-4-one with a hydroxyl group at position 1 and four methyl groups at positions 2 and 6.

- Key differences :

(b) 4-(4-Fluorophenyl)-4-hydroxy-piperidine

Pyridinone Analogs

(a) 4-(Trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 50650-59-4)

- Structure : Pyridin-2-one ring with -CF₃ at position 4.

- Key differences: Ring size: Five-membered pyridinone vs. six-membered piperidinone. Reactivity: Pyridinones exhibit higher aromatic stabilization, reducing ring-opening propensity compared to piperidinones. Applications: Used as intermediates in kinase inhibitor synthesis .

(b) 4-Hydroxypyridine-2-carboxylic acid

Substituted Piperidines

(a) 4-(4-Methoxyphenoxy)piperidine

- Structure: Piperidine with a 4-methoxyphenoxy substituent.

- Key differences: Ether linkage vs. hydroxyl/trifluoromethyl groups.

Comparative Data Table

Research Implications and Gaps

- Structural advantages of this compound : The -CF₃ group improves membrane permeability, while the hydroxyl group allows for derivatization (e.g., esterification).

- Limitations: No direct pharmacological data were found in the evidence; further studies on bioavailability and toxicity are needed.

- Synthetic utility: Piperidinones are preferred over pyridinones for ring-expansion reactions in alkaloid synthesis .

Biological Activity

4-Hydroxy-4-trifluoromethyl-piperidin-2-one, a compound featuring a piperidine ring with a trifluoromethyl group and a hydroxyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.

- Receptor Binding : It interacts with various receptors, which may modulate neurotransmitter activity and influence neurological functions.

Case Studies

- Inhibition of Cyclooxygenase Enzymes : In studies assessing the inhibitory effects on cyclooxygenase (COX) enzymes, derivatives of piperidine compounds similar to this compound demonstrated moderate inhibition. For instance, compounds with similar structural features exhibited IC50 values ranging from 10.4 μM to 24.3 μM against COX enzymes .

- Anticancer Activity : The compound's analogs have been evaluated for cytotoxicity against various cancer cell lines. Notably, piperidine derivatives showed significant inhibition of cell growth in breast cancer (MCF-7) and colorectal cancer cells, with IC50 values indicating potent activity .

- Neuropharmacological Effects : Research indicates that compounds containing the piperidine moiety have potential neuropharmacological effects, with some derivatives exhibiting selective binding to serotonin receptors, suggesting possible applications in treating mood disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | IC50 (μM) against COX | Cytotoxicity (MCF-7) | Receptor Binding Affinity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Benzoylpiperidine Derivative | 0.84 | 7.9 - 92 | High |

| Piperidine Analog | 10.4 - 24.3 | Not specified | Low |

Q & A

Q. What synthetic methodologies are recommended for 4-Hydroxy-4-trifluoromethyl-piperidin-2-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves cyclization or oxidation of precursor amines or ketones. Key steps include:

- Catalyst selection : Acidic catalysts (e.g., HCl, H₂O₂) are effective for hydroxylation and cyclization. For example, H₂O₂ (30%) in aqueous conditions at 57–63°C for 4 hours promotes efficient ring formation .

- Temperature control : Maintain 60°C ± 3°C to balance reaction rate and byproduct formation.

- Analytical validation : Use gas chromatography (GC) to monitor reaction progress and quantify yields (e.g., 75–80% under optimized conditions) .

Q. Example Reaction Parameters :

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | H₂O₂ (30%) + HCl (0.5 M) | |

| Temperature | 57–63°C | |

| Reaction Time | 4 hours | |

| Analysis Method | GC with flame ionization detector |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl and trifluoromethyl groups. Use deuterated solvents (e.g., DMSO-d₆) to resolve tautomeric equilibria.

- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (-OH) bands (~3200 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 198.06).

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can SHELXL resolve electron density ambiguities in the crystal structure of this compound?

Answer:

- Restraints and Constraints : Apply DFIX (distance) and DANG (angle) restraints to stabilize trifluoromethyl group geometry during refinement .

- Twinning Analysis : Use TWIN commands if diffraction data suggests pseudo-merohedral twinning .

- Residual Density Maps : Analyze peaks >0.3 eÅ⁻³ to identify disordered solvent or protonation states.

- Validation Tools : Employ RIGU and DELU to refine thermal displacement parameters for heavy atoms .

Q. What strategies address contradictions between computational and experimental spectroscopic data?

Answer:

- Iterative Validation : Compare DFT-calculated IR/NMR spectra with experimental data, adjusting solvent effects (e.g., PCM models) and tautomeric states .

- Cross-Technique Correlation : Overlay X-ray-derived bond lengths with DFT-optimized geometries to identify discrepancies in conformational preferences.

- Error Analysis : Quantify systematic biases (e.g., basis set limitations in DFT) using Bayesian statistics .

Q. How should byproducts from synthesis be identified and quantified?

Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35) .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of byproducts in reaction mixtures.

- Quantitative NMR (qNMR) : Integrate ¹⁹F NMR signals to quantify trifluoromethyl-containing impurities .

Q. What safety protocols are critical for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.